Ethyl hexadecylcarbamate

Description

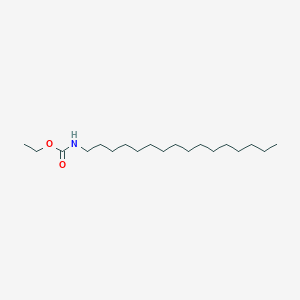

Ethyl hexadecylcarbamate (C19H39NO2) is a carbamate ester derivative characterized by a hexadecyl (C16) chain linked to a carbamate group, with an ethyl ester moiety. This compound’s extended hydrocarbon chain suggests applications in drug delivery systems, as seen in platinum(IV) pro-drugs where hexadecylcarbamate ligands enhance lipophilicity and cellular uptake .

Properties

CAS No. |

6305-30-2 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

ethyl N-hexadecylcarbamate |

InChI |

InChI=1S/C19H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22-4-2/h3-18H2,1-2H3,(H,20,21) |

InChI Key |

VRVVZKNTLCDQKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadecylcarbamate can be synthesized through the reaction of hexadecylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

C16H33NH2+C2H5OCOCl→C19H39NO2+HCl

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl hexadecylcarbamate undergoes hydrolysis under acidic or basic conditions, producing hexadecylamine and ethyl carbonate.

Acidic Hydrolysis :

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity. Water attacks the carbonyl, forming a tetrahedral intermediate. The amine is expelled as a leaving group, followed by decarboxylation to release CO₂ .

-

Conditions : Dilute HCl or H2SO4, reflux for 1–2 hours.

Basic Hydrolysis :

-

Mechanism : Hydroxide attacks the carbonyl, forming a tetrahedral intermediate. The ethyl ester is expelled, generating a carbamic acid intermediate, which decarboxylates to release CO₂ and the amine .

-

Conditions : Aqueous NaOH, reflux for 2–3 hours.

Table 2: Hydrolysis Conditions

| Condition | pH | Products | Time | Reference Analogy |

|---|---|---|---|---|

| Acidic | Low | Hexadecylamine, CO₂ | 1–2 h | |

| Basic | High | Hexadecylamine, CO₂ | 2–3 h |

Reaction with Nucleophiles

This compound can undergo nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents, alkoxide ions). For example:

Stability and Degradation

Carbamates are stable under neutral conditions but decompose under high pH or temperature. For instance, thermal decomposition may yield isocyanates or amines, depending on the reaction environment .

Scientific Research Applications

Ethyl hexadecylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Used in the production of surfactants and lubricants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of ethyl hexadecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (Urethane)

- Structure: Simpler carbamate with an ethyl group (C3H7NO2).

- Properties : Highly water-soluble and volatile, with a low molecular weight (89.09 g/mol).

- Applications/Toxicity: Found in fermented beverages as a contaminant, with carcinogenic risks at high doses . Analytical methods like GC-ECD detect it at µg/kg levels .

- Key Difference : Ethyl hexadecylcarbamate’s long alkyl chain reduces volatility and increases lipid solubility, making it less bioavailable but more suited for sustained-release formulations.

Propan-2-yl Hexadecylcarbamate

- Structure: Isopropyl ester variant (C20H41NO2, CAS 6298-78-8) .

- Properties : Molecular weight 327.55 g/mol; increased steric hindrance from the isopropyl group compared to ethyl.

- Applications : Used in synthetic chemistry for lipophilic modifications.

- Key Difference : The branched isopropyl group may reduce enzymatic degradation rates compared to ethyl derivatives.

Ethyl Palmitate

- Structure : Ethyl ester of palmitic acid (C18H36O2).

- Properties: Non-polar, used as a scent compound in insects .

- Applications : Fragrance industry and pheromone studies.

- Key Difference : While both have C16 chains, ethyl palmitate lacks the carbamate functional group, leading to distinct reactivity (e.g., ester hydrolysis vs. carbamate stability).

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.